4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The starting material is often a glucopyranoside derivative, which undergoes benzylation to protect the hydroxyl groups.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved are often related to carbohydrate metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Beta-L-Glucopyranosyl chloride, 2,3,4,6-tetraacetate
- 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Uniqueness
4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and amino groups, along with the benzyl-protected hydroxyl groups, make it particularly useful in research applications involving complex carbohydrate structures .
Properties
Molecular Formula |
C27H31NO6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-amino-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C27H31NO6/c1-30-21-12-14-22(15-13-21)33-27-24(28)26(32-17-20-10-6-3-7-11-20)25(29)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-27,29H,16-18,28H2,1H3 |
InChI Key |
DFPWFVXGRBQWGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N |
Origin of Product |
United States |
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